(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide
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Overview
Description
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine atoms, a hydroxyl group, and an aniline oxide moiety
Scientific Research Applications
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research explores its potential therapeutic effects and mechanisms of action in treating certain diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
Target of Action
Compounds with similar structures, known as enones, are important as michael acceptors and constitute an important class of biologically active compounds .
Mode of Action
Enones, which have similar structures, are versatile synthons for various chemical transformations leading to the synthesis of several biodynamic heterocyclic compounds .
Biochemical Pathways
It is known that enones can lead to the synthesis of several biodynamic heterocyclic compounds, suggesting that they may influence a variety of biochemical pathways .
Result of Action
Some compounds with similar structures have been reported to have herbicidal, fungicidal, insecticidal, animal health, and antibacterial activities .
Biochemical Analysis
Cellular Effects
On a cellular level, (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide has been observed to influence various cellular processes. It has been suggested that the compound may impact cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which these effects occur remain to be determined.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound in animal models appear to vary with dosage. While specific threshold effects have not been reported, high doses of the compound may potentially lead to toxic or adverse effects .
Metabolic Pathways
This compound is thought to be involved in certain metabolic pathways. It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is possible that the compound interacts with certain transporters or binding proteins, and may have specific effects on its localization or accumulation .
Subcellular Localization
The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with aniline oxide. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are implemented to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce amines
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-hydroxybenzaldehyde: A precursor in the synthesis of (Z)-N-(3,5-dibromo-4-hydroxybenzylidene)aniline oxide.
3,5-Dibromo-4-hydroxybenzoic acid: Another brominated compound with similar structural features.
4-Hydroxy-3,5-dibromobenzaldehyde: Shares the dibromo and hydroxy functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it valuable in different research and industrial applications.
Properties
IUPAC Name |
2,6-dibromo-4-[(N-hydroxyanilino)methylidene]cyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO2/c14-11-6-9(7-12(15)13(11)17)8-16(18)10-4-2-1-3-5-10/h1-8,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLHIIPQNJNROL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C=C2C=C(C(=O)C(=C2)Br)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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